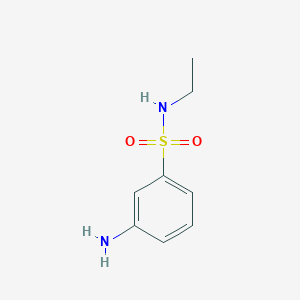

3-amino-N-ethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCYKJPSIKCLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428408 | |

| Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56445-08-0 | |

| Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-amino-N-ethylbenzenesulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 3-amino-N-ethylbenzenesulfonamide, a key sulfonamide-class intermediate. We eschew a rigid template in favor of a logic-driven, orthogonal approach, detailing the causality behind the selection of analytical techniques. This document outlines field-proven protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including 1D and 2D experiments. By integrating high-resolution data from these independent methods, we establish a self-validating system for the unambiguous confirmation of the molecular structure, providing a blueprint for researchers in pharmaceutical and chemical sciences.

Introduction: The Imperative for Unambiguous Characterization

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial, diuretic, and anticonvulsant drugs. This compound represents a versatile intermediate in the synthesis of more complex molecules within this class. Its precise molecular structure—the specific arrangement of its constituent atoms and functional groups—directly dictates its reactivity, physicochemical properties, and ultimately, the biological activity and impurity profile of any API derived from it.

Therefore, rigorous structure elucidation is not merely an academic exercise; it is a critical quality attribute. An orthogonal analytical approach, leveraging multiple techniques that measure different molecular properties, is the industry standard for providing a high degree of confidence and creating a robust data package for regulatory submission. This guide will walk through such a process, demonstrating how to build an unassailable case for the structure of this compound.

The Elucidation Workflow: An Orthogonal Strategy

Caption: A logic-driven workflow for structure elucidation.

Physicochemical & Structural Overview

Before commencing experimental analysis, we establish the hypothesized structure and its key computed properties. This provides a theoretical baseline against which to compare our empirical data.

Caption: Hypothesized structure and properties.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: The first analytical step is always to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with high precision (typically to four decimal places). This allows for the calculation of a unique elemental formula, immediately ruling out numerous alternative structures. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique, minimizing fragmentation and maximizing the abundance of the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.[1]

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Calibration: Calibrate the instrument across the desired mass range using a well-characterized reference standard immediately prior to analysis to ensure mass accuracy.[2]

-

Analysis Mode: Acquire data in positive ion mode, as the amine functionalities are readily protonated. Scan a mass range of m/z 50-500.

-

Data Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

Data Presentation & Interpretation

Table 1: Expected HRMS Data

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂S | --- |

| Exact Mass | 200.0619 | Calculated for [C₈H₁₂N₂O₂S] |

| Observed Ion [M+H]⁺ | 201.0692 ± 5 ppm | Protonated molecular ion. |

The primary objective is to observe a prominent ion at m/z 201.0692. A measured mass within 5 ppm of this theoretical value provides strong evidence for the elemental formula C₈H₁₂N₂O₂S.[3]

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. Key expected fragments provide further structural confirmation:

-

Loss of SO₂: A fragment corresponding to [M+H - 64]⁺ would indicate the presence of the sulfonyl group.

-

Benzylic Cleavage: Cleavage of the C-S bond can lead to fragments related to the aminophenyl group.

-

N-Ethyl Group Cleavage: Alpha-cleavage next to the sulfonamide nitrogen can result in loss of an ethyl radical.[4][5]

Infrared (IR) Spectroscopy: Identifying the Key Players

Expertise & Experience: With the elemental formula confirmed, the next logical step is to verify the presence of the key functional groups. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is an ideal technique for this as it is rapid, requires no sample preparation, and provides a distinct "fingerprint" of the molecule's covalent bonds.[6][7]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropyl alcohol and allowing it to dry completely.[8]

-

Background Scan: Acquire a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[9]

Data Presentation & Interpretation

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

|---|---|---|---|

| 3450 - 3300 | Primary Aromatic Amine (Ar-NH₂) | N-H Symmetric & Asymmetric Stretch | Two distinct, medium-sharp peaks.[10] |

| 3300 - 3250 | Sulfonamide (SO₂NH-R) | N-H Stretch | Medium, potentially broad peak. |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Weak to medium peaks.[11] |

| 2980 - 2850 | Alkyl C-H (Ethyl group) | C-H Stretch | Medium to strong peaks. |

| ~1620 & ~1500 | Aromatic Ring | C=C Stretch | Two characteristic sharp peaks.[11] |

| ~1600 | Primary Amine (Ar-NH₂) | N-H Bend (Scissoring) | Medium peak. |

| 1350 - 1310 | Sulfonamide (SO₂NH-R) | S=O Asymmetric Stretch | Strong, sharp peak. |

| 1170 - 1150 | Sulfonamide (SO₂NH-R) | S=O Symmetric Stretch | Strong, sharp peak. |

| 800 - 600 | Aromatic Ring | C-H Out-of-plane Bend | Strong peaks indicative of 1,3- (meta) substitution. |

The presence of strong, distinct peaks in the 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ regions is highly diagnostic for the sulfonamide group.[12] The observation of two separate peaks around 3400 cm⁻¹ is strong evidence for a primary amine. This collective data validates the presence of all key functional groups hypothesized from the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Trustworthiness: NMR is the most powerful technique for structure elucidation, providing unambiguous evidence of the carbon-hydrogen framework and the connectivity between atoms. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides a self-validating dataset where every proton and carbon can be assigned with high confidence.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[13] DMSO-d₆ is often preferred for sulfonamides as the acidic N-H protons are more likely to be observed.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

-

2D NMR Acquisition: Perform standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to establish connectivity.

Data Presentation & Predicted Spectral Analysis

¹H NMR Analysis: The proton NMR spectrum will provide information on the number of unique proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| Hₐ | ~7.5 - 7.3 | m | 2H | Ar-H | Aromatic protons adjacent to the electron-withdrawing SO₂R group will be downfield.[14] |

| Hₑ | ~7.2 - 7.0 | m | 2H | Ar-H | Aromatic protons influenced by the electron-donating NH₂ group will be relatively upfield.[14] |

| Hₓ | ~5.5 | s (broad) | 2H | Ar-NH₂ | Primary amine protons, often broad. Exchangeable with D₂O. |

| Hᵧ | ~5.0 | t | 1H | SO₂NH- | Sulfonamide proton, shows coupling to the adjacent CH₂ group. Exchangeable with D₂O. |

| Hₖ | ~3.0 | q | 2H | -CH₂- | Methylene group adjacent to both the NH and CH₃ groups. |

| Hₘ | ~1.0 | t | 3H | -CH₃ | Methyl group adjacent to the CH₂ group. |

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic environment.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Label | Predicted Shift (ppm) | Assignment | Rationale |

|---|---|---|---|

| C₁ | ~148 | Ar-C | Carbon attached to the NH₂ group, significantly shielded.[15] |

| C₂ | ~140 | Ar-C | Quaternary carbon attached to the SO₂ group. |

| C₃, C₄ | ~130 - 115 | Ar-CH | Aromatic CH carbons. |

| C₅, C₆ | ~115 - 110 | Ar-CH | Aromatic CH carbons. |

| C₇ | ~42 | -CH₂- | Methylene carbon attached to nitrogen.[16] |

| C₈ | ~15 | -CH₃ | Methyl carbon of the ethyl group.[16] |

2D NMR for Final Connectivity Confirmation:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the -CH₂- (Hₖ) and -CH₃ (Hₘ) protons of the ethyl group, confirming their adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It will definitively link the proton assignments in Table 3 to the carbon assignments in Table 4, completing the structural puzzle.

Caption: Key 2D NMR correlations confirming the N-ethyl group.

Conclusion: Synthesis of Evidence

The structure of this compound is unequivocally confirmed through the strategic application of an orthogonal analytical workflow. High-resolution mass spectrometry established the correct elemental formula of C₈H₁₂N₂O₂S. ATR-FTIR spectroscopy confirmed the presence of all requisite functional groups: a primary aromatic amine, a sulfonamide, and an N-ethyl group attached to a meta-substituted aromatic ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive atomic connectivity, allowing for the unambiguous assignment of every proton and carbon in the molecule. The congruence of data from these independent techniques provides a robust and self-validating confirmation of the structure, meeting the highest standards of scientific and regulatory scrutiny.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Schlotterbeck, G., et al. (2014). Proposed identification confidence levels in high resolution mass spectrometric analysis. Environmental Science & Technology, 48(3), 1345-1347. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. agilent.com [agilent.com]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for 3-amino-N-ethylbenzenesulfonamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-N-ethylbenzenesulfonamide

Foreword: A Predictive and Methodological Approach

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel or sparsely documented compounds is paramount. This compound, a substituted aromatic sulfonamide, represents a class of molecules with significant pharmacological potential. However, a comprehensive, publicly available repository of its experimental spectroscopic data is not readily found.

This guide, therefore, takes a unique and practical approach. Instead of merely presenting pre-existing data, we will build a complete analytical portrait of this compound from first principles and data from analogous structures. This document serves as both a predictive data sheet and a methodological whitepaper. We will forecast the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the chemical reasoning behind these predictions. Furthermore, we provide detailed, field-proven protocols for researchers to acquire this data in their own laboratories, ensuring a self-validating framework for their scientific inquiries. This approach is designed to empower researchers, scientists, and drug development professionals to confidently synthesize, identify, and characterize this molecule.

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a benzene ring substituted with an amino group and an N-ethylsulfonamide group at the 1 and 3 positions, respectively. This meta-substitution pattern is critical as it dictates the electronic environment of every atom and, consequently, its spectroscopic signature.

The analytical workflow proposed in this guide follows a logical progression from confirming functional groups (IR) to mapping the carbon-hydrogen framework (NMR) and finally determining the molecular weight and fragmentation pattern (MS).

Caption: Overall workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, we will predict both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

-

Causality of Predictions:

-

Aromatic Region (6.5-7.5 ppm): The four protons on the benzene ring will appear in this region. The amino group (-NH₂) is a strong electron-donating group, causing a significant upfield shift (to lower ppm) for the protons ortho and para to it. The N-ethylsulfonamide group is an electron-withdrawing group, causing a downfield shift (to higher ppm) for its adjacent protons. The interplay of these effects on the meta-substituted ring leads to a complex but predictable pattern.

-

Amino and Amide Protons (Variable): The -NH₂ protons of the amino group and the single -NH proton of the sulfonamide will likely appear as broad singlets that can exchange with D₂O. Their chemical shift is highly dependent on solvent and concentration.

-

Ethyl Group (Aliphatic Region): The ethyl group will present a classic quartet-triplet pattern. The CH₂ group is adjacent to the nitrogen of the sulfonamide, which will shift it downfield. The CH₃ group, being further away, will appear more upfield.

-

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |

|---|---|---|---|---|

| H-2 | ~7.3 - 7.4 | Singlet (or narrow triplet) | J ≈ 2 Hz | Ortho to both substituents, expected to be the most downfield aromatic proton. |

| H-4 | ~6.8 - 6.9 | Doublet of doublets | J ≈ 8, 2 Hz | Ortho to -NH₂ and meta to -SO₂NHEt. Shifted upfield by the amino group. |

| H-5 | ~7.1 - 7.2 | Triplet | J ≈ 8 Hz | Para to -NH₂ and meta to -SO₂NHEt. |

| H-6 | ~6.6 - 6.7 | Doublet of doublets | J ≈ 8, 2 Hz | Ortho to -NH₂ and ortho to -SO₂NHEt. Shifted significantly upfield. |

| -SO₂NH - | ~4.5 - 5.5 | Triplet | J ≈ 6 Hz | Broad signal, will couple to the adjacent CH₂. Disappears on D₂O shake. |

| -CH₂ -CH₃ | ~3.0 - 3.2 | Quartet | J ≈ 7 Hz | Deshielded by the adjacent nitrogen atom. |

| -CH₂-CH₃ | ~1.1 - 1.2 | Triplet | J ≈ 7 Hz | Standard aliphatic triplet. |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | - | Chemical shift is variable. Disappears on D₂O shake. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments.

-

Causality of Predictions:

-

Aromatic Carbons (110-150 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the amino group (C-3) and the sulfonamide group (C-1) will be significantly affected. Electron-donating/withdrawing effects will influence the other ring carbons.

-

Aliphatic Carbons (< 50 ppm): The two carbons of the ethyl group will appear in the upfield region.

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assigned Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C-1 | ~140 - 142 | Carbon attached to the sulfonamide group. |

| C-2 | ~118 - 120 | Influenced by both adjacent substituents. |

| C-3 | ~148 - 150 | Carbon attached to the amino group, shifted downfield. |

| C-4 | ~114 - 116 | Ortho to the amino group, shifted upfield. |

| C-5 | ~129 - 131 | Standard aromatic carbon, least affected by substituents. |

| C-6 | ~110 - 112 | Ortho to the amino group, expected to be the most upfield aromatic carbon. |

| -CH₂ -CH₃ | ~38 - 40 | Attached to nitrogen. |

| -CH₂-CH₃ | ~14 - 16 | Terminal methyl group. |

Caption: Numbering scheme for this compound used for NMR peak assignments.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the acquisition of high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation: a. Weigh 5-10 mg of this compound into a clean, dry vial.[1] b. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides to ensure solubility and to clearly observe exchangeable NH protons. c. Gently agitate the vial to fully dissolve the sample. d. Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.[1]

-

Spectrometer Setup: [2] a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. d. Tune and match the probe for both the ¹H and ¹³C frequencies.

-

¹H Spectrum Acquisition: a. Acquire a standard 1D proton spectrum. b. Set an appropriate spectral width (e.g., -2 to 12 ppm). c. Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds. d. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Set an appropriate spectral width (e.g., 0 to 200 ppm). c. Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds. d. Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive than ¹H.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale. For ¹H, reference the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm). For ¹³C, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). d. Integrate the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR spectroscopy is an ideal technique for the rapid identification of functional groups within the molecule.[3][4][5]

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions corresponding to the N-H, S=O, and aromatic C-H and C=C bonds.

-

Causality of Predictions:

-

N-H Stretches: The primary amine (-NH₂) will show two distinct stretching bands, while the secondary sulfonamide (-NH-) will show a single band. These are characteristic and confirm the presence of these groups.

-

S=O Stretches: The sulfonyl group (-SO₂-) will exhibit two strong, sharp absorption bands, which are highly characteristic of sulfonamides.

-

Aromatic Region: Bending and stretching vibrations of the benzene ring will appear in the fingerprint region.

-

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| N-H (Amine) | 3350 - 3450 | Medium | Asymmetric & Symmetric Stretch (two bands) |

| N-H (Sulfonamide) | 3250 - 3350 | Medium | Stretch (single band) |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretch |

| C-H (Aliphatic) | 2850 - 2970 | Medium | Stretch |

| C=C (Aromatic) | 1580 - 1620, 1450 - 1500 | Medium-Strong | Ring Stretch |

| S=O (Sulfonyl) | 1300 - 1350 | Strong | Asymmetric Stretch |

| S=O (Sulfonyl) | 1150 - 1180 | Strong | Symmetric Stretch |

| C-N | 1250 - 1350 | Medium | Stretch |

| C-S | 690 - 770 | Medium | Stretch |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.[6] This is crucial as it will be subtracted from the sample spectrum.

-

Sample Analysis: a. Place a small amount of the solid this compound powder directly onto the ATR crystal. b. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: a. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Perform an ATR correction if comparing the spectrum to a traditional transmission library. c. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural confirmation. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.[7][8]

Predicted Molecular Ion and Fragmentation Pattern

-

Molecular Ion (M⁺•): The molecular formula is C₈H₁₂N₂O₂S, giving an exact mass of approximately 200.06 Da. The EI spectrum should show a clear molecular ion peak at m/z = 200.

-

Nitrogen Rule: The molecule has an even number of nitrogen atoms (two), so its molecular ion will have an even mass-to-charge ratio, consistent with m/z = 200.[9]

-

Key Fragmentations: Sulfonamides undergo characteristic fragmentation pathways.[10][11][12][13]

-

Loss of SO₂: A very common fragmentation is the loss of sulfur dioxide (SO₂, 64 Da), leading to a fragment at m/z = 136.

-

Benzylic Cleavage: Cleavage of the C-S bond can lead to a phenylamine radical cation or related fragments around m/z = 92/93.

-

Cleavage of the N-Ethyl Bond: Loss of an ethyl group (•CH₂CH₃, 29 Da) or ethene (CH₂=CH₂, 28 Da) from fragments can also occur.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: a. For a solid sample, use a direct insertion probe.[8] b. Load a small amount of the crystalline sample into a capillary tube and place it in the probe.

-

Ionization and Analysis: a. Insert the probe into the high-vacuum source of the mass spectrometer. b. Gently heat the probe to volatilize the sample into the ionization chamber. c. The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. d. The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: a. Scan a suitable mass range (e.g., m/z 40-300) to ensure capture of the molecular ion and all significant fragments. b. The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the expected spectroscopic data, grounded in the fundamental principles of chemical structure and reactivity. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen skeleton, IR spectroscopy will confirm the presence of key amine and sulfonamide functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. By following the detailed experimental protocols provided, researchers can generate high-quality data to validate these predictions and unambiguously confirm the structure and purity of their synthesized material.

References

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

Wishart DS, et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

American Chemical Society Publications. (2007). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. [Link]

-

Mestrelab Research. (2010). Starting Guide to NMRPredict Desktop. [Link]

-

Chem LibreTexts. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

American Chemical Society Publications. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PubChem, National Institutes of Health. N-Ethylbenzenesulfonamide. [Link]

-

National Center for Biotechnology Information. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ResearchGate. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

-

PubMed, National Institutes of Health. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

-

American Chemical Society Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Mol-Instincts. 3-Aminobenzenesulfonamide 98-18-0 wiki. [Link]

-

ResearchGate. (2021). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. [Link]

-

Bruker. Attenuated Total Reflectance (ATR). [Link]

-

Reddit. (2018). Predicting IR. [Link]

-

ResearchGate. Figure S1: Mass spectral fragmentations of sulfonates. [Link]

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

-

ResearchGate. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. [Link]

-

Chemsrc. N-Ethyl benzenesulfonamide. [Link]

-

Wikipedia. Electron ionization. [Link]

-

arXiv.org. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. [Link]

-

Covalent Metrology. Attenuated Total Reflectance (ATR-FTIR) Analysis. [Link]

-

ResearchGate. (2006). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

National Institute of Standards and Technology. Benzenesulfonamide. [Link]

-

ResearchGate. (2012). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]

-

Arkivoc. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

SpectraBase. N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide. [Link]

-

National Institute of Standards and Technology. Ethylbenzene. [Link]

-

PubChem, National Institutes of Health. 2-Aminobenzenesulfonamide. [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. [Link]

Sources

- 1. chem.latech.edu [chem.latech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. mt.com [mt.com]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. covalent.com [covalent.com]

- 6. agilent.com [agilent.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. aaqr.org [aaqr.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-amino-N-ethylbenzenesulfonamide (CAS No. 56445-08-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-ethylbenzenesulfonamide is a chemical compound belonging to the benzenesulfonamide class. The core structure, consisting of a benzene ring attached to a sulfonamide group, is a well-established pharmacophore in medicinal chemistry. This structural motif is present in a wide array of therapeutic agents, owing to its ability to mimic the transition state of various enzymatic reactions and to participate in key binding interactions with biological targets. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its potential applications in drug discovery, and analytical methodologies for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| CAS Number | 56445-08-0 | |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | |

| Appearance | Off-white to pale yellow solid | General observation for similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General solubility characteristics of sulfonamides |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the sulfonylation of a protected aniline derivative followed by the reduction of a nitro group. This approach allows for the regioselective introduction of the sulfonamide group and subsequent formation of the desired amino functionality.

Experimental Protocol:

Step 1: Synthesis of 3-nitro-N-ethylbenzenesulfonamide

-

To a stirred solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, slowly add ethylamine (1.1 eq).

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-nitro-N-ethylbenzenesulfonamide, which can be purified by column chromatography or recrystallization.

Causality behind Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with water. The reaction is initiated at a low temperature to control the exothermic nature of the reaction between the sulfonyl chloride and the amine. The aqueous work-up is essential to remove unreacted starting materials and by-products.

Step 2: Reduction of 3-nitro-N-ethylbenzenesulfonamide to this compound

-

The 3-nitro-N-ethylbenzenesulfonamide (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol.

-

A reducing agent is then added to the solution. Common choices for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or chemical reduction with reagents like tin(II) chloride in the presence of concentrated hydrochloric acid, or sodium dithionite.[1]

-

For a tin(II) chloride reduction, the mixture is typically heated to reflux for several hours. The reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is cooled and the pH is carefully adjusted to be basic with the addition of a sodium hydroxide solution.

-

The product is then extracted into an organic solvent like ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Causality behind Experimental Choices: The choice of reducing agent can depend on the presence of other functional groups in the molecule. Catalytic hydrogenation is a clean and efficient method, but it may not be suitable for molecules containing other reducible groups. Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds. The basic work-up is necessary to neutralize the acidic reaction conditions and to deprotonate the newly formed amine, facilitating its extraction into an organic solvent.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzenesulfonamide scaffold is a privileged structure in drug design, largely due to the ability of the sulfonamide group to act as a potent zinc-binding group in various metalloenzymes. A primary area of interest for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and some types of cancer.

The sulfonamide group of benzenesulfonamide derivatives can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition of the enzyme. The substitution pattern on the benzene ring and the N-substituent on the sulfonamide group can be modified to achieve selectivity for different CA isoforms.

Caption: General mechanism of carbonic anhydrase inhibition.

Analytical Methods

The purity and identity of this compound can be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of benzenesulfonamide derivatives. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector, as the benzene ring provides strong chromophoric properties.

Exemplary HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-dependent gradient from a low to a high percentage of mobile phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

This method can be adapted and validated for the quantitative determination of this compound in various sample matrices.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule. The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group, and the amino group. The carbon NMR would confirm the number and types of carbon atoms in the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the amino and sulfonamide groups, the S=O stretching of the sulfonamide, and the C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural confirmation.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure incorporates the key benzenesulfonamide pharmacophore. While specific biological activity data for this compound is limited in publicly accessible literature, its potential as a carbonic anhydrase inhibitor warrants further investigation. The analytical methods described provide a framework for its characterization and quality control. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound in their scientific endeavors.

References

-

PubChem. This compound. Available at: [Link]

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-amino-N-ethylbenzenesulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-amino-N-ethylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data for this specific compound, this document synthesizes theoretical principles, data from structurally analogous molecules, and detailed experimental protocols to empower researchers, scientists, and drug development professionals. We delve into the physicochemical properties that govern its solubility, explore predictive models, and provide a robust, step-by-step methodology for accurate solubility determination. This guide is designed to be a practical resource, bridging the gap between theoretical understanding and experimental execution in the laboratory.

Introduction: The Significance of this compound

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the aromatic amine and the N-alkylated sulfonamide, are present in a variety of pharmacologically active compounds. Understanding and controlling the solubility of this intermediate is paramount for its effective use in synthesis, purification, and formulation development. Poor solubility can lead to challenges in reaction kinetics, product isolation, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API). This guide aims to provide a thorough understanding of the factors influencing the solubility of this compound in organic solvents and to equip the reader with the necessary tools to predict and experimentally determine this critical property.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the interplay of its functional groups dictates its behavior in different solvent environments.

-

Structure:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that contributes to solubility in nonpolar organic solvents.

-

Amino Group (-NH2): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor. Its presence increases the potential for interaction with polar solvents. The basic nature of the amino group means that the solubility can be significantly influenced by the pH of the environment.

-

Sulfonamide Group (-SO2NH-): This is a highly polar and acidic functional group. The nitrogen atom is electron-withdrawing, and the hydrogens on the nitrogen can act as hydrogen bond donors.

-

N-ethyl Group (-CH2CH3): The ethyl group attached to the sulfonamide nitrogen is a nonpolar, hydrophobic alkyl chain. N-alkylation of sulfonamides can influence their crystal lattice energy and intermolecular interactions, thereby affecting solubility.

-

-

Polarity and Hydrogen Bonding: The presence of both polar (amino, sulfonamide) and nonpolar (benzene ring, ethyl group) regions makes this compound an amphiphilic molecule. Its solubility will be highest in solvents that can effectively solvate both regions. Solvents capable of hydrogen bonding are expected to be good solvents for this compound.

-

pKa: The amino group is basic, while the sulfonamide group is acidic. The pKa values of these groups will determine the extent of ionization in different solvent systems, which in turn will have a profound impact on solubility.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a significant barrier to dissolution. Factors such as molecular packing and intermolecular forces in the solid state will influence this energy and, consequently, the solubility.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility.

"Like Dissolves Like" - A Qualitative Approach

The principle of "like dissolves like" provides a fundamental, qualitative prediction of solubility.[1] Polar solvents will generally be better at dissolving polar solutes, and nonpolar solvents will be more effective for nonpolar solutes. For this compound, we can predict:

-

High Solubility: In polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the amino and sulfonamide groups. Also, in polar aprotic solvents (e.g., DMSO, DMF) that can act as hydrogen bond acceptors.

-

Moderate Solubility: In solvents of intermediate polarity (e.g., acetone, ethyl acetate).

-

Low Solubility: In nonpolar solvents (e.g., hexane, toluene) that cannot effectively solvate the polar functional groups.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate chemical structure with a specific property, such as solubility.[2][3][4][5] For sulfonamides, QSAR models have been developed that take into account various molecular descriptors, including:

-

Topological descriptors: Related to the connectivity of atoms.

-

Electronic descriptors: Describing the electron distribution.

-

Thermodynamic descriptors: Such as logP (octanol-water partition coefficient).

While a specific QSAR model for this compound may not be publicly available, existing models for sulfonamides can offer a more quantitative prediction of its solubility in different solvents.

Predicted Solubility Profile of this compound

Based on the theoretical principles and data from structurally similar compounds, a predicted solubility profile for this compound is presented below. It is crucial to note that these are estimations and should be confirmed by experimental data.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities. |

| Ethanol | Polar Protic | High | Good hydrogen bonding capabilities. |

| Acetone | Polar Aprotic | Moderate to High | Can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Moderately Polar | Moderate | Moderate polarity and some hydrogen bond accepting ability. |

| Dichloromethane | Nonpolar | Low to Moderate | Can interact with the aromatic ring but poor solvation of polar groups. |

| Toluene | Nonpolar | Low | Primarily interacts with the aromatic ring. |

| Hexane | Nonpolar | Very Low | Lacks the ability to solvate the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor and high polarity. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong hydrogen bond acceptor and high polarity. |

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility requires a robust experimental methodology. Both thermodynamic and kinetic solubility assays are commonly employed in drug discovery and development.[5][6][7][8]

Thermodynamic Solubility Assay (Equilibrium Method)

This method determines the equilibrium solubility of a compound, which is the concentration of the solute in a saturated solution when the solid phase is in equilibrium with the solution phase.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the filtered sample and the standard solutions into the HPLC system.

-

Develop a suitable HPLC method to separate the compound of interest from any impurities.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered sample by using the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

-

Concentrated stock solution of this compound in DMSO

-

Selected organic solvents

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of detecting turbidity or a nephelometer

Protocol:

-

Preparation of Test Solutions:

-

Dispense the selected organic solvents into the wells of a 96-well plate.

-

Add increasing amounts of the concentrated DMSO stock solution of this compound to the wells.

-

-

Incubation and Precipitation Detection:

-

Incubate the plate for a defined period (e.g., 2 hours) at a specific temperature.

-

Measure the turbidity or light scattering in each well using a plate reader or nephelometer. An increase in turbidity indicates precipitation.

-

-

Determination of Kinetic Solubility:

-

The kinetic solubility is defined as the concentration of the compound in the last well that remains clear (no precipitation).

-

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key molecular and environmental factors that govern the solubility of this compound.

Caption: Interplay of factors affecting solubility.

Conclusion

This technical guide has provided a multifaceted approach to understanding the solubility of this compound in organic solvents. By combining theoretical predictions based on its molecular structure with detailed, actionable experimental protocols, researchers can effectively navigate the challenges associated with this critical physicochemical property. The provided frameworks for both thermodynamic and kinetic solubility determination offer robust methods for generating reliable data essential for process optimization and formulation development. Ultimately, a thorough understanding and experimental validation of solubility are indispensable for the successful application of this compound in the pharmaceutical industry.

References

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

-

Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Novel and Predictive QSAR Model and Molecular Docking: New Natural Sulfonamides of Potential Concern against SARS-Cov-2. ResearchGate. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Journal of Solution Chemistry. Available at: [Link]

-

QSAR modelling on a series of arylsulfonamide-based hydroxamates as potent MMP-2 inhibitors. PubMed. Available at: [Link]

-

N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate. Available at: [Link]

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Available at: [Link]

-

A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. ResearchGate. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. Royal Society of Chemistry. Available at: [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

-

Solubility of organic compounds. Khan Academy. Available at: [Link]

-

Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. The Journal of Chemical Physics. Available at: [Link]

-

N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. Available at: [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

-

Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. PubMed. Available at: [Link]

-

In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

Sources

- 1. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. QSAR modelling on a series of arylsulfonamide-based hydroxamates as potent MMP-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predicting Isoform-specific Binding Selectivities of Benzensulfonamides Using QSAR and 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. N-Ethyl benzenesulfonamide | CAS#:5339-67-3 | Chemsrc [chemsrc.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-amino-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Amino-N-ethylbenzenesulfonamide, a distinct sulfonamide derivative, presents a compelling case for intricate mechanistic exploration. While direct, extensive research on this specific molecule is nascent, its structural features, shared with well-characterized compound classes, allow for the formulation of robust hypotheses regarding its mode of action. This guide synthesizes current knowledge on related sulfonamides to propose and dissect two primary, plausible mechanisms: competitive inhibition of dihydropteroate synthase (DHPS) and modulation of carbonic anhydrase (CA) activity. We will delve into the underlying biochemical pathways, propose rigorous experimental protocols for validation, and provide the necessary tools for researchers to probe the therapeutic potential of this and similar molecules.

Introduction: The Sulfonamide Scaffold and Its Therapeutic Legacy

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, giving rise to a vast array of drugs with diverse therapeutic applications. From the foundational antibacterial sulfonamides that revolutionized medicine to modern diuretics, anticonvulsants, and anticancer agents, this chemical scaffold has proven remarkably versatile.[1][2] The biological activity of these compounds is intrinsically linked to the nature and position of substituents on the benzene ring and the sulfonamide nitrogen.

This compound, with its amino group at the meta position and an ethyl substitution on the sulfonamide nitrogen, represents a unique variation on this theme. Its precise mechanism of action remains to be definitively elucidated. However, based on the extensive body of literature concerning its structural relatives, two primary pathways emerge as highly probable targets: the folate biosynthesis pathway via dihydropteroate synthase (DHPS) and the physiological pH regulation system through carbonic anhydrase (CA) inhibition.

This guide will explore these two potential mechanisms in detail, providing the theoretical framework and practical experimental designs necessary to investigate the biological function of this compound.

Proposed Mechanism of Action I: Inhibition of Dihydropteroate Synthase (DHPS)

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[3][4] Folate is an essential precursor for the synthesis of nucleic acids, and its depletion is bacteriostatic.[4]

The Folate Biosynthesis Pathway: A Bacterial Achilles' Heel

Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo. This metabolic pathway, therefore, presents an ideal target for selective toxicity.[4] The key step catalyzed by DHPS is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3]

Competitive Inhibition by Sulfonamides

Sulfonamides, due to their structural analogy to PABA, can bind to the active site of DHPS, acting as competitive inhibitors.[5][6] This prevents the utilization of PABA and halts the synthesis of folate. The bacteriostatic effect arises from the inability of the bacteria to replicate without the necessary nucleic acid precursors.[4]

Diagram: Proposed DHPS Inhibition Pathway

Caption: Proposed competitive inhibition of DHPS by this compound.

Experimental Validation: DHPS Inhibition Assay

To determine if this compound acts as a DHPS inhibitor, a robust enzymatic assay is required.

Objective: To quantify the inhibitory potential of this compound on purified DHPS.

Methodology:

-

Expression and Purification of DHPS:

-

Clone the folP gene (encoding DHPS) from a suitable bacterial strain (e.g., Escherichia coli) into an expression vector.

-

Overexpress the protein in a suitable host and purify it using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

-

Verify the purity and concentration of the enzyme.

-

-

Enzyme Kinetics Assay:

-

The standard assay for DHPS activity measures the incorporation of radiolabeled PABA into dihydropteroate. Alternatively, a spectrophotometric assay can be employed.

-

Reaction Mixture: Prepare a reaction buffer containing DHPPP, varying concentrations of PABA, and a fixed amount of purified DHPS.

-

Inhibition Studies:

-

Perform kinetic runs in the absence and presence of varying concentrations of this compound.

-

A known DHPS inhibitor (e.g., sulfamethoxazole) should be used as a positive control.

-

-

Data Analysis:

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Generate Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

-

-

| Parameter | Description |

| Enzyme Source | Recombinant bacterial DHPS |

| Substrates | DHPPP, PABA |

| Inhibitor | This compound |

| Positive Control | Sulfamethoxazole |

| Detection Method | Radiometric or Spectrophotometric |

| Key Outputs | Vmax, Km, Ki, Mode of Inhibition |

Proposed Mechanism of Action II: Carbonic Anhydrase (CA) Inhibition

A significant number of benzenesulfonamide derivatives exert their pharmacological effects through the inhibition of carbonic anhydrases (CAs).[1][2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7]

The Physiological Roles of Carbonic Anhydrases

CAs are involved in a multitude of physiological processes, including pH homeostasis, respiration, electrolyte balance, and bone resorption.[7] Different CA isoforms are expressed in various tissues, and their dysregulation is implicated in several diseases, such as glaucoma, epilepsy, and cancer.[1][8]

Inhibition of Carbonic Anhydrases by Sulfonamides

The primary sulfonamide group (-SO2NH2) is a key pharmacophore for CA inhibition. The sulfonamide anion coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and rendering the enzyme inactive.[2] While this compound is a secondary sulfonamide, N-substituted sulfonamides have also been shown to inhibit CAs, often with varying isoform selectivity.[2]

Diagram: Proposed Carbonic Anhydrase Inhibition

Caption: Proposed inhibition of Carbonic Anhydrase by this compound.

Experimental Validation: Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric assay is the gold standard for measuring CA activity and inhibition.

Objective: To determine the inhibitory potency of this compound against various human CA isoforms.

Methodology:

-

Source of CA Isoforms:

-

Utilize commercially available, purified human CA isoforms (e.g., CA I, II, VII, IX, and XII) to assess selectivity.

-

-

Stopped-Flow Spectrophotometry:

-

This technique measures the initial rate of the CA-catalyzed hydration of CO2 by monitoring the change in pH using a colorimetric indicator.

-

Assay Buffer: A pH indicator buffer (e.g., phenol red) is used.

-

Reaction Initiation: A solution of CO2 is rapidly mixed with the enzyme-containing buffer in the presence or absence of the inhibitor.

-

Inhibition Studies:

-

Determine the IC50 values of this compound against a panel of CA isoforms.

-

A known pan-CA inhibitor (e.g., acetazolamide) should be used as a positive control.

-

-

Data Analysis:

-

Calculate the initial rates of reaction from the spectrophotometric data.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each isoform.

-

-

| Parameter | Description |

| Enzyme Source | Purified human CA isoforms (I, II, VII, IX, XII) |

| Substrate | CO2 |

| Inhibitor | This compound |

| Positive Control | Acetazolamide |

| Detection Method | Stopped-flow spectrophotometry |

| Key Outputs | IC50 values for each CA isoform |

Cellular Assays for Target Validation

Enzymatic assays provide direct evidence of molecular interaction. However, cellular assays are crucial to confirm that the proposed mechanism is relevant in a biological context.

Antibacterial Activity Assessment

If DHPS inhibition is the primary mechanism, this compound should exhibit antibacterial activity.

Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use broth microdilution or agar dilution methods to determine the MIC of the compound against a panel of bacterial strains (e.g., E. coli, Staphylococcus aureus).

-

-

PABA Reversal Assay:

-

Perform MIC experiments in the presence of exogenous PABA. If the compound targets DHPS, the addition of PABA should antagonize its antibacterial effect.

-

Cellular Carbonic Anhydrase Activity

To assess the effect on cellular CA activity, a cell-based assay is necessary.

Methodology:

-

Cell Lines: Use cell lines known to express specific CA isoforms of interest (e.g., cancer cell lines overexpressing CA IX).

-

Hypoxia-Induced Acidification Assay:

-

CA IX is often upregulated under hypoxic conditions and contributes to extracellular acidification.

-

Culture cells under normoxic and hypoxic conditions in the presence of this compound.

-

Measure the change in extracellular pH. Inhibition of CA IX should reduce the extent of acidification under hypoxia.

-

Conclusion and Future Directions

While the definitive mechanism of action for this compound awaits direct experimental confirmation, the well-established pharmacology of related sulfonamides provides a strong foundation for two primary hypotheses: inhibition of dihydropteroate synthase and modulation of carbonic anhydrase activity. The experimental protocols detailed in this guide offer a clear and rigorous path for researchers to elucidate the precise biological function of this compound.

Future research should focus on executing these assays to determine the primary molecular target(s) and any isoform selectivity in the case of carbonic anhydrase. Furthermore, understanding the structure-activity relationship by synthesizing and testing related derivatives will be crucial for optimizing its potential therapeutic applications. The exploration of this and similar molecules holds the promise of uncovering novel therapeutic agents with potentially unique pharmacological profiles.

References

- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.

- Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843-2850.

- Woods, D. D. (1940). The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide.

- Brown, G. M. (1962). The biosynthesis of folic acid. II. Inhibition by sulfonamides. Journal of Biological Chemistry, 237(2), 536-540.

- Supuran, C. T. (2008). Carbonic anhydrases—an overview. Current Pharmaceutical Design, 14(7), 603-614.

- Krishnamurthy, V. M., et al. (2008). Crystal structure of a sulfonamide-bound dihydropteroate synthase from a clinical isolate of Streptococcus pneumoniae. Journal of Bacteriology, 190(1), 241-249.

- Yun, M. K., et al. (2012). The mechanism of sulfonamide resistance in Staphylococcus aureus: a structural and kinetic analysis. Molecular Microbiology, 83(3), 524-535.

- Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.

- Achari, A., et al. (1997). Crystal structure of the R67 plasmid-encoded dihydropteroate synthase.

-

N-Ethylbenzenesulfonamide. PubChem. (2024). Retrieved from [Link]

-

3-Aminobenzenesulfonamide. PubChem. (2024). Retrieved from [Link]

-

Dihydropteroate synthase inhibitor. Wikipedia. (2025). Retrieved from [Link]

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2017). Molecules, 22(12), 2276.

- Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. (2013). Journal of Medicinal Chemistry, 56(17), 6836-6847.

- Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. (1973). Antimicrobial Agents and Chemotherapy, 3(6), 704-708.

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). ACS Medicinal Chemistry Letters, 9(5), 453-458.

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-N-ethylbenzenesulfonamide: From Historical Context to Synthetic Pathways and Potential Applications

This guide provides a comprehensive overview of 3-amino-N-ethylbenzenesulfonamide, a molecule situated at the intersection of historical pharmaceutical breakthroughs and modern drug discovery. While specific historical records detailing the initial synthesis and discovery of this particular compound are not extensively documented in publicly available literature, its structural components—the aminobenzenesulfonamide core—are deeply rooted in the history of medicinal chemistry. This document will therefore first explore the rich history of sulfonamides, then present a scientifically grounded, plausible synthesis pathway for this compound based on established chemical principles. Finally, we will delve into its potential applications in drug development, drawing insights from the known biological activities of related compounds.

PART 1: The Dawn of a New Era in Medicine: The History of Sulfonamides

The journey of sulfonamides began not in the realm of medicine, but in the burgeoning dye industry of the early 20th century. In the 1930s, at the Bayer laboratories of IG Farben in Germany, a team led by Gerhard Domagk was investigating the potential of synthetic dyes as antimicrobial agents. This research culminated in the discovery of a red azo dye named Prontosil. In 1932, Domagk observed that Prontosil was remarkably effective in treating streptococcal infections in mice. This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, marked the advent of the first commercially available antibacterial agents.

Further research at the Pasteur Institute in Paris by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti in 1935 revealed a crucial insight: Prontosil was a prodrug. Within the body, it was metabolized into a simpler, colorless compound called sulfanilamide (para-aminobenzenesulfonamide), which was the true active antibacterial agent. This discovery was pivotal, as sulfanilamide had been first synthesized in 1906 and its patent had expired, making it widely and inexpensively available.

The elucidation of sulfanilamide's activity unleashed a torrent of research into related sulfonamide derivatives, leading to the development of a vast arsenal of "sulfa drugs." These compounds were instrumental in treating a wide range of bacterial infections before the widespread availability of penicillin and other antibiotics. The core mechanism of action of these antibacterial sulfonamides lies in their structural similarity to para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, an essential nutrient, using PABA as a substrate for the enzyme dihydropteroate synthase. Sulfonamides act as competitive inhibitors of this enzyme, thereby halting folic acid synthesis and arresting bacterial growth.

PART 2: Synthesis of this compound: A Plausible Pathway

While a specific, documented first synthesis of this compound is not readily found in the literature, a logical and efficient synthetic route can be devised based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from 3-nitrobenzenesulfonyl chloride:

-

Sulfonamide Formation: Reaction of 3-nitrobenzenesulfonyl chloride with ethylamine to form N-ethyl-3-nitrobenzenesulfonamide.

-

Reduction of the Nitro Group: Reduction of the nitro group of N-ethyl-3-nitrobenzenesulfonamide to an amino group to yield the final product, this compound.

Experimental Protocol: Synthesis of N-ethyl-3-nitrobenzenesulfonamide

This procedure is based on the general reaction of sulfonyl chlorides with primary amines.

Materials and Reagents:

-

3-Nitrobenzenesulfonyl chloride

-

Ethylamine (aqueous solution, e.g., 70%)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-nitrobenzenesulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of aqueous ethylamine solution dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-ethyl-3-nitrobenzenesulfonamide.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Experimental Protocol: Reduction of N-ethyl-3-nitrobenzenesulfonamide